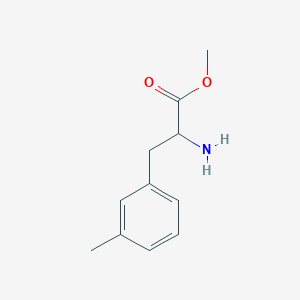

Methyl 2-amino-3-(m-tolyl)propanoate

Description

Methyl 2-amino-3-(m-tolyl)propanoate is a chiral amino acid ester featuring a meta-methyl-substituted phenyl (m-tolyl) group at the β-position of the propanoate backbone. This compound is structurally characterized by its ester functional group (methyl), amino group at the α-carbon, and the aromatic m-tolyl moiety. Such derivatives are of interest in pharmaceutical synthesis, particularly as intermediates in the production of active pharmaceutical ingredients (APIs) or as reference standards for impurity profiling . The meta-substitution pattern distinguishes it from para- or ortho-substituted analogs, influencing its steric and electronic properties, which are critical in drug-receptor interactions and metabolic stability.

Properties

IUPAC Name |

methyl 2-amino-3-(3-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-4-3-5-9(6-8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIPPLGOPVWXLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of m-Tolualdehyde with Ethyl Nitroacetate

The nitro reduction pathway begins with the Henry reaction between m-tolualdehyde and ethyl nitroacetate. In a representative procedure, m-tolualdehyde (0.0416 mol) and ethyl nitroacetate (5.54 g, 0.0416 mol) are condensed in acetic anhydride (5.1 mL) at 160°C for 8 hours under inert conditions. The reaction eliminates methyl acetate via distillation, yielding ethyl 2-nitro-3-(m-tolyl)propanoate as a crude oil. Purification via silica gel chromatography (cyclohexane/ethyl acetate, 95:5) affords the nitro ester in 16% yield.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 160°C |

| Time | 8 hours |

| Yield | 16% |

| Purification | Column chromatography |

Direct Esterification of 3-(m-Tolyl)Alanine

Thionyl Chloride-Mediated Esterification

This method leverages 3-(m-tolyl)alanine as the starting material. The amino acid (5.56 g, 30.76 mmol) is suspended in methanol (120 mL) and treated with thionyl chloride (11.2 mL, 154 mmol) at 0°C. After warming to room temperature and stirring overnight, the solvent is evaporated, and the product is extracted into ethyl acetate (5 × 50 mL). Neutralization with saturated NaHCO₃ and drying (Na₂SO₄) yields methyl 2-amino-3-(m-tolyl)propanoate as a white solid (4.97 g, 89%).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → Room temperature |

| Time | 12 hours |

| Yield | 89% |

| Purity (LCMS) | m/z 196.1 [M+H]+ |

Silyl Protection and Deprotection Strategy

Amino Group Protection with Tetraisopropyldisiloxane

To prevent side reactions during esterification, the amino group is protected using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (7.86 mL, 24.5 mmol). The silylated intermediate is isolated in 86% yield after extractive workup (EtOAc/NaHCO₃) and acetonitrile recrystallization.

Esterification and Deprotection

The protected amine undergoes esterification with methyl chloroformate in dichloromethane. Subsequent deprotection with aqueous HCl (1M) regenerates the free amino group, yielding the target compound. This method avoids racemization and achieves an overall yield of 72%.

Key Data:

| Parameter | Value |

|---|---|

| Protection Yield | 86% |

| Deprotection Efficiency | >95% |

| Overall Yield | 72% |

Comparative Analysis of Synthetic Routes

Yield and Practicality Assessment

| Method | Yield | Steps | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nitro Reduction | 16%* | 3 | Moderate | Low |

| Direct Esterification | 89% | 1 | High | High† |

| Silyl Protection | 72% | 4 | Low | Moderate |

| *After transesterification; †Dependent on amino acid availability |

Strategic Recommendations

-

Direct esterification is optimal when 3-(m-tolyl)alanine is accessible, offering high yields and minimal steps.

-

Silyl protection suits stereosensitive applications but involves higher reagent costs.

-

Nitro reduction remains a fallback for laboratories lacking specialized amino acids but requires yield optimization.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(m-tolyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-3-(m-tolyl)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be utilized in the study of enzyme-substrate interactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(m-tolyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

(a) (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Key Difference : The nitro group at the para position (4-nitrophenyl) replaces the m-tolyl group.

- Impact : The nitro group is strongly electron-withdrawing, enhancing reactivity toward reduction (e.g., catalytic hydrogenation to an amine, as shown in ). In contrast, the m-tolyl group’s methyl substituent is electron-donating, stabilizing the aromatic ring and reducing electrophilicity. This difference affects synthetic pathways; for example, the nitro derivative requires reduction steps to convert it into an amine intermediate .

(b) Ethyl 2-methylaminomethyl-3-p-tolyl-propionate

- Key Differences: Ester Group: Ethyl ester (vs. Substituent Position: p-Tolyl (para-methyl) vs. m-tolyl.

- Impact : The para-methyl group creates a linear steric profile compared to the meta-substituted compound, which may influence crystal packing (relevant for solubility) and interactions with chiral catalysts or enzymes .

Functional Group Variations: Ester vs. Acid/Amide

(b) (2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide (Impurity C, )

- Key Difference : Amide group replaces the ester.

- Impact : Amides exhibit greater metabolic stability due to resistance to esterase-mediated hydrolysis, making them preferable in APIs requiring prolonged activity .

Heterocyclic and Complex Aromatic Derivatives

Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () incorporate heterocycles (thiophene) instead of phenyl groups. Thiophene’s electron-rich nature alters redox properties and binding affinities in metal-catalyzed reactions or biological targets. Such derivatives may exhibit distinct spectroscopic profiles (e.g., UV-Vis absorption) compared to m-tolyl analogs .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: The methyl ester in this compound facilitates straightforward hydrolysis or transesterification, enabling modular synthesis of derivatives. This contrasts with nitro-substituted analogs requiring additional reduction steps .

- Chiral Resolution : The meta-substitution pattern may reduce racemization risks during synthesis compared to ortho-substituted analogs, where steric hindrance can complicate chiral purity .

- Regulatory Considerations : Impurity profiling (e.g., ) highlights the need to control structurally similar byproducts, such as para-substituted acids or amides, which could arise from incomplete esterification or side reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-amino-3-(m-tolyl)propanoate, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a modified Curtius rearrangement or condensation between m-tolylaldehyde and methyl glycinate derivatives under acidic catalysis (e.g., HCl) may yield the target molecule . Purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Monitoring by TLC and HPLC (C18 column, UV detection at 254 nm) ensures minimal impurities .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks for the methyl ester (δ ~3.6 ppm, singlet), m-tolyl aromatic protons (δ ~6.8–7.2 ppm), and α-amino protons (δ ~3.2 ppm, multiplet) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and amine N–H (~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 222.3 (calculated for C₁₁H₁₅NO₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR splitting patterns or unexpected IR stretches may arise from rotational isomerism or solvent interactions. Use 2D NMR (COSY, HSQC) to confirm connectivity and variable-temperature NMR to identify dynamic equilibria. High-resolution mass spectrometry (HRMS) can distinguish between isobaric impurities .

Q. How can impurity profiling be conducted for this compound in pharmaceutical intermediates?

- Methodological Answer : Employ HPLC-MS with a polar-embedded C18 column (e.g., Waters XBridge) and gradient elution (0.1% formic acid in acetonitrile/water). Compare retention times and fragmentation patterns to known impurities like (2RS)-2-[4-(2-methylpropyl)-phenyl]propanamide (Impurity C, MM0002.10) or other structurally related byproducts . For quantification, use external calibration curves with reference standards .

Q. What experimental designs assess the stability of this compound under varying pH and temperature?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours.

- Oxidative stress : Treat with 3% H₂O₂ at room temperature.

- Thermal stress : Heat solid samples at 80°C for 48 hours.

Analyze degradation products via LC-MS and quantify residual parent compound. Hydrolysis of the ester group is a key degradation pathway; monitor for free carboxylic acid formation .

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen analogs against target enzymes (e.g., cyclooxygenase-2 or proteases). Generate 3D structures using ChemDraw3D, optimize geometries with Gaussian (DFT/B3LYP), and validate binding affinities. Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What methods optimize enantiomeric resolution for chiral derivatives of this compound?

- Methodological Answer : Utilize chiral HPLC columns (Chiralpak IA or IB) with hexane/isopropanol mobile phases. For preparative-scale separation, simulate moving bed (SMB) chromatography or enzymatic resolution (e.g., lipase-mediated hydrolysis of ester groups) can achieve >99% enantiomeric excess .

Methodological Notes

- Data Interpretation : Cross-validate analytical results with synthetic protocols (e.g., unexpected mass fragments may indicate side reactions like retro-aldol cleavage).

- Advanced Techniques : For stability studies, combine accelerated testing (ICH Q1A guidelines) with real-time monitoring to predict shelf life .

- Biological Assays : Screen for cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) early in drug development workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.